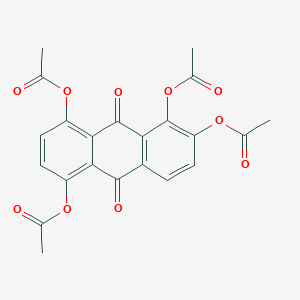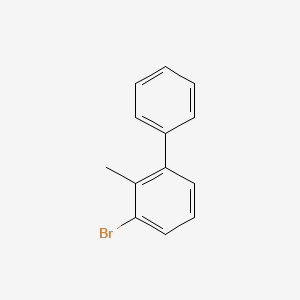
3-Bromo-2-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom and a methyl group attached to the second and third positions of the biphenyl structure, respectively
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methyl-1,1’-biphenyl can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid or phenylborate under the influence of a palladium catalyst and a base. .
Wurtz–Fittig Reaction: This reaction involves the coupling of 3-bromo-2-methylbenzene with sodium in the presence of dry ether.
Industrial Production Methods: Industrial production of 3-Bromo-2-methyl-1,1’-biphenyl often utilizes scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and high yield .
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate, used to facilitate substitution reactions.
Major Products:
3-Phenyl-2-methylbenzoic Acid: Formed through Suzuki coupling followed by reduction.
2-Methyl-3-biphenylmethanol: Formed through reduction of 3-phenyl-2-methylbenzoic acid.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry:
OLEDs and Liquid Crystals: Used in the production of organic light-emitting diodes and liquid crystals due to its stable biphenyl structure.
作用机制
The mechanism of action of 3-Bromo-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group on the biphenyl structure influence its reactivity and interaction with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products with potential biological activities .
相似化合物的比较
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: Similar structure with additional chlorine atoms.
2-Methyl-1,1’-biphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
属性
分子式 |
C13H11Br |
|---|---|
分子量 |
247.13 g/mol |
IUPAC 名称 |
1-bromo-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C13H11Br/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI 键 |
UZZMGJHLDZLPGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



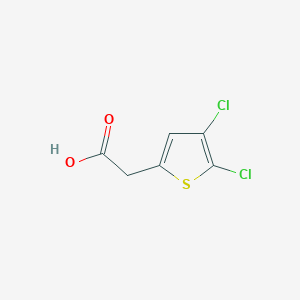
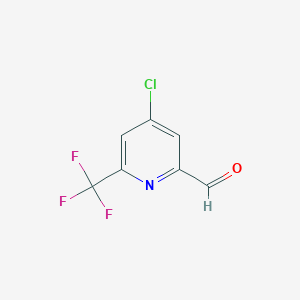
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
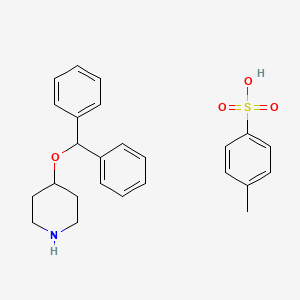
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
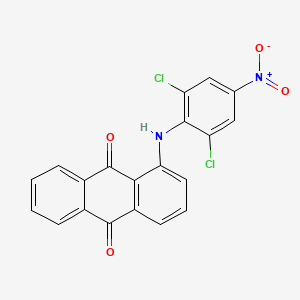
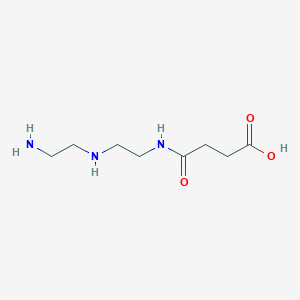
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
